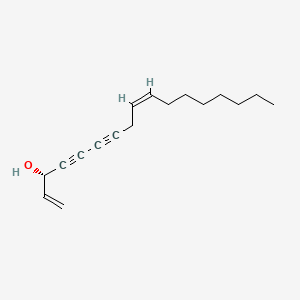

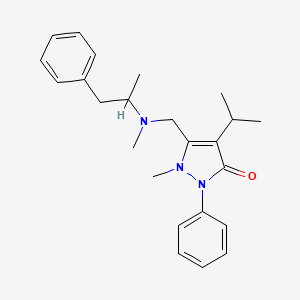

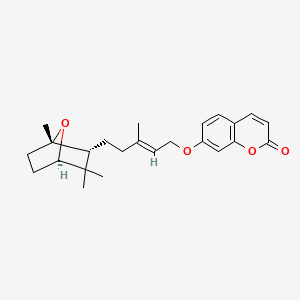

![molecular formula C23H27FN2O2S B1672119 3-[2-[4-(benzènesulfinylméthyl)-4-méthoxypipéridin-1-yl]éthyl]-5-fluoro-1H-indole CAS No. 158848-32-9](/img/structure/B1672119.png)

3-[2-[4-(benzènesulfinylméthyl)-4-méthoxypipéridin-1-yl]éthyl]-5-fluoro-1H-indole

Vue d'ensemble

Description

GR 159897 est un antagoniste puissant et sélectif du récepteur de la neurokinine-2 (NK2). C'est un composé non peptidique de nom chimique 5-fluoro-3-[2-[4-méthoxy-4-[®-phénylsulfinyl]méthyl]-1-pipéridinyl]éthyl]-1H-indole . Ce composé a montré un potentiel significatif dans divers domaines de recherche scientifique en raison de ses propriétés uniques et de son action sélective sur les récepteurs NK2.

Applications De Recherche Scientifique

GR 159897 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the NK2 receptor and its role in various physiological processes.

Biology: GR 159897 is employed in research to understand the biological functions of NK2 receptors in different tissues.

Medicine: The compound has shown potential in the treatment of anxiety and asthma due to its anxiolytic effects and ability to inhibit bronchoconstriction

Industry: GR 159897 is used in the development of new therapeutic agents targeting NK2 receptors.

Mécanisme D'action

Target of Action

GR-159897 is a highly potent, selective, competitive, and brain-penetrated non-peptide antagonist of the neurokinin-2 (NK2) receptor . It has little or no affinity for NK1 and NK3 receptors .

Mode of Action

GR-159897 binds to NK2 receptors with a Ki value of 0.32 nM . It is selective for NK2 over NK1 and NK3 receptors in radioligand binding assays . This binding inhibits the action of the NK2 receptor agonist GR64349 .

Biochemical Pathways

It is known that the compound inhibits contractions induced by the nk2 receptor agonist gr64349 in isolated guinea pig trachea . This suggests that it may affect pathways related to muscle contraction and relaxation.

Result of Action

GR-159897 has been shown to have anxiolytic-like effects in animal models . It also inhibits bronchoconstriction of the airways, which may potentially make it useful in the treatment of asthma . In addition, it has been found to inhibit the proliferation of certain cell lines .

Action Environment

As a drug that can penetrate the blood-brain barrier , its action may be influenced by factors such as the physiological state of the brain, the presence of other drugs, and individual genetic differences.

Analyse Biochimique

Biochemical Properties

GR-159897 interacts with the NK2 receptor, a G-protein coupled receptor that binds to the neuropeptide substance P . The compound competes for binding of [3H]GR100679 to human NK2-transfected CHO cells . It inhibits NK2 receptor-mediated contraction of guinea pig trachea .

Cellular Effects

GR-159897 has been shown to have significant effects on various types of cells and cellular processes. It inhibits bronchoconstriction of the airways, which may potentially make it useful in the treatment of asthma . In the context of inflammation, GR-159897 has been shown to inhibit signaling between glial and neuronal cells, accelerating recovery from inflammation .

Molecular Mechanism

GR-159897 exerts its effects at the molecular level primarily through its antagonistic action on the NK2 receptor . By binding to the NK2 receptor, it prevents the receptor’s natural ligand, neurokinin A, from binding and activating the receptor . This inhibition of receptor activation leads to a decrease in the downstream signaling pathways normally initiated by the NK2 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, GR-159897 has been shown to cause significant and dose-dependent increases in the amount of time mice spent in the more aversive light compartment of the light-dark box, with no effect on locomotor activity .

Dosage Effects in Animal Models

In animal models, the effects of GR-159897 vary with different dosages. For instance, in the marmoset human intruder response test, GR-159897 significantly increased the amount of time marmosets spent at the front of the cage during confrontation with a human observer .

Metabolic Pathways

Given its role as an NK2 receptor antagonist, it is likely involved in the regulation of neurokinin signaling pathways .

Subcellular Localization

Given its role as an NK2 receptor antagonist, it is likely to be found in the vicinity of NK2 receptors, which are typically located on the cell membrane .

Méthodes De Préparation

Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de solvants tels que le diméthylsulfoxyde (DMSO) pour faciliter les réactions . Les méthodes de production industrielle de GR 159897 ne sont pas largement documentées, mais la synthèse suit généralement des voies similaires à celles utilisées en laboratoire, avec des optimisations pour l'échelle et le rendement.

Analyse Des Réactions Chimiques

GR 159897 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe phénylsulfinyl peut être oxydé pour former des dérivés de sulfone.

Réduction : Le composé peut être réduit pour éliminer l'atome de fluor ou pour modifier le cycle pipéridine.

Substitution : L'atome de fluor sur le cycle indole peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

GR 159897 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier le récepteur NK2 et son rôle dans divers processus physiologiques.

Biologie : GR 159897 est employé dans la recherche pour comprendre les fonctions biologiques des récepteurs NK2 dans différents tissus.

Médecine : Le composé a montré un potentiel dans le traitement de l'anxiété et de l'asthme en raison de ses effets anxiolytiques et de sa capacité à inhiber la bronchoconstriction

Industrie : GR 159897 est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs NK2.

Mécanisme d'action

GR 159897 exerce ses effets en se liant sélectivement au récepteur NK2 et en l'antagonisant. Ce récepteur est impliqué dans divers processus physiologiques, notamment la contraction des muscles lisses et la neurotransmission. En bloquant le récepteur NK2, GR 159897 peut inhiber la bronchoconstriction et produire des effets anxiolytiques . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des voies de signalisation médiées par le récepteur NK2, qui sont cruciales pour les effets thérapeutiques du composé.

Comparaison Avec Des Composés Similaires

GR 159897 est unique par sa forte sélectivité et sa puissance pour le récepteur NK2 par rapport à d'autres composés similaires. Voici quelques composés similaires :

Ibodutant : Un autre antagoniste du récepteur NK2 avec des applications similaires mais une structure chimique différente.

Nepadutant : Un antagoniste du récepteur NK2 à base de peptides avec des propriétés pharmacocinétiques distinctes.

Saredutant : Un antagoniste du récepteur NK2 avec des effets supplémentaires sur d'autres récepteurs de la neurokinine.

Ces composés partagent des applications thérapeutiques similaires mais diffèrent par leurs structures chimiques, leur sélectivité et leurs profils pharmacocinétiques, ce qui fait de GR 159897 un outil unique et précieux dans la recherche scientifique.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole' involves the synthesis of two main intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "4-methoxypiperidine", "benzenesulfinyl chloride", "2-(2-aminoethyl)-5-fluoro-1H-indole", "triethylamine", "potassium carbonate", "dimethylformamide", "thionyl chloride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of intermediate 1 - 4-(benzenesulfinylmethyl)-4-methoxypiperidine", "a. Reaction of 4-methoxypiperidine with benzenesulfinyl chloride in the presence of triethylamine and potassium carbonate in DMF to form 4-(benzenesulfinylmethyl)-4-methoxypiperidine", "b. Purification of intermediate 1 by column chromatography", "Step 2: Synthesis of intermediate 2 - 2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl-5-fluoro-1H-indole", "a. Reaction of 2-(2-aminoethyl)-5-fluoro-1H-indole with intermediate 1 in the presence of triethylamine in DMF to form 2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl-5-fluoro-1H-indole", "b. Purification of intermediate 2 by column chromatography", "Step 3: Synthesis of final product - 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole", "a. Reaction of intermediate 2 with thionyl chloride in the presence of sodium bicarbonate in ethyl acetate to form 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole", "b. Purification of final product by column chromatography" ] } | |

Numéro CAS |

158848-32-9 |

Formule moléculaire |

C23H27FN2O2S |

Poids moléculaire |

414.5 g/mol |

Nom IUPAC |

5-fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole |

InChI |

InChI=1S/C23H27FN2O2S/c1-28-23(17-29(27)20-5-3-2-4-6-20)10-13-26(14-11-23)12-9-18-16-25-22-8-7-19(24)15-21(18)22/h2-8,15-16,25H,9-14,17H2,1H3/t29-/m1/s1 |

Clé InChI |

BANYJBHWTOJQDU-GDLZYMKVSA-N |

SMILES isomérique |

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)C[S@@](=O)C4=CC=CC=C4 |

SMILES |

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |

SMILES canonique |

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-methoxy-4-((phenylsulfinyl)methyl)piperidine GR 159897 GR-159897 GR159897 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole (GR-159897)?

A1: GR-159897 acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R). [, , , , , , , ] This receptor is activated by neurokinin A (NKA), a peptide neurotransmitter involved in various physiological processes, including smooth muscle contraction and neurotransmission. [, , , ] By blocking NK2R, GR-159897 inhibits the downstream effects of NKA binding.

Q2: Which physiological responses are affected by GR-159897's antagonism of NK2R?

A2: Studies have demonstrated that GR-159897 effectively inhibits NKA-induced contractions in various tissues, including airway smooth muscle, bladder, and colon. [, , , , , , , ] This suggests a potential role for this compound in managing conditions associated with hyperactive smooth muscle contraction, such as asthma and irritable bowel syndrome (IBS). [, , ]

Q3: How does the potency of GR-159897 compare to other NK2R antagonists?

A3: Research indicates that GR-159897 exhibits high affinity for NK2R, comparable to other potent antagonists like SR 48968. [, , ] Notably, both compounds display superior potency compared to the dual NK1/NK2 receptor antagonist MDL 103392. []

Q4: Have there been any studies investigating the effects of GR-159897 on neuroinflammation?

A4: Yes, a study using a mouse model of colitis demonstrated that GR-159897 administration protected against neuroinflammation in the enteric nervous system. [] The study reported that the compound prevented increases in glial fibrillary acidic protein (GFAP) immunoreactivity, a marker of glial activation, and reduced neurodegeneration. []

Q5: Does GR-159897 affect glial cells in the enteric nervous system?

A5: Research suggests that GR-159897 can modulate glial cell activity. [] The compound was found to reduce NKA-induced calcium responses in enteric glia, which express NK2Rs. [] This suggests that the neuroprotective effects of GR-159897 might be partly mediated by its ability to dampen glial activation.

Q6: Has GR-159897 been investigated in clinical trials for any specific conditions?

A6: While the provided research papers do not mention specific clinical trials involving GR-159897, they highlight its potential as a therapeutic agent for conditions like asthma and IBS due to its ability to inhibit smooth muscle contraction and potentially mitigate neuroinflammation. [, , ]

Q7: Are there any studies on the role of GR-159897 in paclitaxel-induced peripheral neuropathy?

A7: Research indicates that GR-159897, in combination with the NK1 receptor antagonist L-732,138, can reverse paclitaxel-induced mechanical allodynia and cold hyperalgesia in rats. [] This suggests a potential role for NK2R antagonists in managing chemotherapy-induced peripheral neuropathy. []

Q8: What is the significance of aromatic residues in transmembrane segments for GR-159897 binding to NK2R?

A8: Studies employing mutated NK2R have shown that specific aromatic residues in transmembrane segments V to VII are crucial for the binding of GR-159897. [] Mutations affecting these residues significantly reduced the affinity of GR-159897 for NK2R, highlighting the importance of these structural elements in the drug-receptor interaction. []

Q9: Can GR-159897 be used as a tool to study the role of NK2R in different physiological processes?

A9: Yes, due to its high selectivity and potency, GR-159897 is considered a valuable pharmacological tool for investigating the specific contributions of NK2R in various biological processes, including smooth muscle contraction, neurotransmission, and inflammation. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

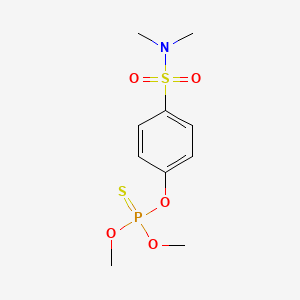

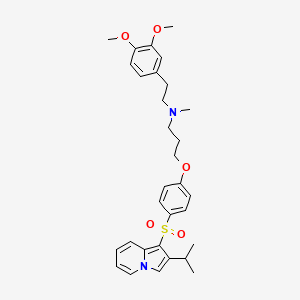

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)